

Spectroscopic Unveiling of 1-Fluoro-3-isocyanato-2-methylbenzene: A Technical Guide

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Compound of Interest

Compound Name: 1-Fluoro-3-isocyanato-2-methylbenzene

Cat. No.: B1367038

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Introduction

1-Fluoro-3-isocyanato-2-methylbenzene, a substituted aromatic compound, holds significant interest for researchers and professionals in drug development and materials science. Its unique trifunctional substitution pattern—comprising a fluorine atom, an isocyanate group, and a methyl group on a benzene ring—imparts a distinct combination of reactivity and physicochemical properties. The isocyanate group serves as a versatile handle for a variety of chemical transformations, including the formation of ureas, carbamates, and other derivatives, making it a valuable building block in the synthesis of complex organic molecules. The presence of a fluorine atom can significantly modulate the compound's metabolic stability, lipophilicity, and binding affinity to biological targets.

A comprehensive understanding of the molecular structure is paramount for its effective utilization. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide an indispensable toolkit for the unambiguous structural elucidation and characterization of this molecule. This in-depth technical guide provides a detailed analysis of the spectral data for **1-Fluoro-3-isocyanato-2-methylbenzene**, offering insights into the interpretation of its NMR, IR, and MS spectra. As experimental spectra for this specific compound are not readily available in public databases, this guide presents a robust, predicted spectral analysis based on established principles of spectroscopy and data from structurally related compounds.

Molecular Structure and Isomerism

The systematic name, **1-Fluoro-3-isocyanato-2-methylbenzene**, precisely defines the connectivity of the substituents on the benzene ring. The CAS number for this compound is 60221-81-0.^{[1][2]} A clear understanding of this substitution pattern is crucial for the accurate prediction and interpretation of its spectral features.

Figure 1: Chemical structure of **1-Fluoro-3-isocyanato-2-methylbenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of **1-Fluoro-3-isocyanato-2-methylbenzene** are detailed below.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electronic effects of the fluorine, isocyanate, and methyl substituents.

Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constants (Hz)
CH ₃	~2.2	Singlet (or narrow triplet due to long-range coupling with F)	-
Ar-H (H4)	~7.0-7.2	Doublet of doublets	JH4-H5 ≈ 8, JH4-F ≈ 2
Ar-H (H5)	~6.9-7.1	Triplet (or triplet of doublets)	JH5-H4 ≈ 8, JH5-H6 ≈ 8
Ar-H (H6)	~7.1-7.3	Doublet of doublets	JH6-H5 ≈ 8, JH6-F ≈ 10

Expert Interpretation:

- Methyl Protons:** The methyl group protons are expected to appear as a singlet around 2.2 ppm. The electron-withdrawing nature of the adjacent fluorine and isocyanate groups will cause a slight downfield shift compared to toluene (2.36 ppm). Long-range coupling to the fluorine atom might result in a very narrow triplet, though this may not be resolved in a standard spectrum.
- Aromatic Protons:** The three aromatic protons will appear in the range of 6.9-7.3 ppm. The fluorine atom will introduce characteristic splitting patterns. H6, being ortho to the fluorine, is expected to show the largest H-F coupling constant (around 10 Hz). H4, being meta to the fluorine, will exhibit a smaller H-F coupling (around 2 Hz). H5, being para to the fluorine, will have a negligible H-F coupling and will likely appear as a triplet due to coupling with H4 and H6.

Predicted ^{13}C NMR Spectral Data

The ^{13}C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are significantly influenced by the substituents, particularly the fluorine atom, which will also cause C-F coupling.

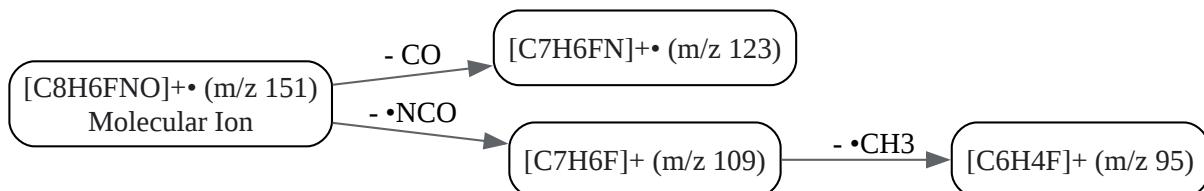
Carbon Assignment	Predicted Chemical Shift (ppm)	Predicted C-F Coupling (Hz)
CH ₃	~15	$^1\text{J}_{\text{C-F}} \approx 3-5$
C1-F	~160	$^1\text{J}_{\text{C-F}} \approx 245$
C2-CH ₃	~125	$^2\text{J}_{\text{C-F}} \approx 20$
C3-NCO	~135	$^3\text{J}_{\text{C-F}} \approx 3$
C4	~128	$^4\text{J}_{\text{C-F}} \approx 1$
C5	~120	$^3\text{J}_{\text{C-F}} \approx 8$
C6	~115	$^2\text{J}_{\text{C-F}} \approx 25$
N=C=O	~125	-

Expert Interpretation:

- Aromatic Carbons: The carbon directly attached to the fluorine atom (C1) will be significantly downfield and will exhibit a large one-bond C-F coupling constant ($^1\text{JC-F}$) of approximately 245 Hz. The carbons ortho (C2, C6) and meta (C3, C5) to the fluorine will also show smaller C-F couplings.
- Isocyanate Carbon: The carbon of the isocyanate group is expected to appear around 125 ppm.
- Methyl Carbon: The methyl carbon will be observed in the aliphatic region, around 15 ppm, and may show a small two-bond coupling to the fluorine atom.

Experimental Protocol: NMR Spectroscopy

A detailed methodology for acquiring high-quality NMR spectra is crucial for accurate structural analysis.



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